Product packaging for Benzylbiphenylol(Cat. No.:CAS No. 183905-79-5)

Benzylbiphenylol

Cat. No.: B14157941
CAS No.: 183905-79-5
M. Wt: 260.3 g/mol
InChI Key: BMMNUXLWZAHXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzylbiphenylol is a synthetic organic compound provided for research and development purposes. Its specific chemical properties, mechanism of action, and primary applications in fields such as materials science, pharmaceutical development, or organic synthesis are not currently detailed in available sources. Researchers are encouraged to consult specialized chemical databases and primary scientific literature for further information. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16O B14157941 Benzylbiphenylol CAS No. 183905-79-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

183905-79-5

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

3-benzyl-2-phenylphenol

InChI

InChI=1S/C19H16O/c20-18-13-7-12-17(14-15-8-3-1-4-9-15)19(18)16-10-5-2-6-11-16/h1-13,20H,14H2

InChI Key

BMMNUXLWZAHXNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Benzylbiphenylol and Its Analogues

Classical Organic Synthesis Routes to Benzylbiphenylol (B14157908)

Traditional synthetic routes to this compound and its analogues generally rely on well-established organic reactions. These methods often involve multi-step sequences to build the biaryl backbone and subsequently functionalize it.

Multi-step Reaction Sequences for this compound Preparation

The construction of this compound, such as (Phenylmethyl)(1,1'-biphenyl)-4-ol, can be achieved through various multi-step pathways. ontosight.ai A common strategy involves the formation of the biphenyl (B1667301) framework followed by the introduction of the benzyl (B1604629) group. One of the most powerful and widely used methods for creating the carbon-carbon bond between the two phenyl rings is the Suzuki-Miyaura coupling reaction. wikipedia.orglibretexts.org This palladium-catalyzed reaction cross-couples an aryl boronic acid with an aryl halide, offering high selectivity and good yields for substituted biphenyls. wikipedia.orgresearchgate.net

For instance, a plausible multi-step synthesis could begin with the Suzuki coupling of a protected hydroxyphenylboronic acid with a benzyl-substituted aryl halide, or vice-versa. rsc.org Alternatively, the biphenylol (hydroxybiphenyl) core can be synthesized first, followed by benzylation. The benzylation of a hydroxybiphenyl, such as 4-hydroxybiphenyl, can be accomplished by reacting it with benzyl chloride or benzyl bromide in the presence of a base. ontosight.ai This SN2 reaction effectively attaches the benzyl group to the oxygen atom of the hydroxyl moiety, forming a benzyl ether. askthenerd.comorganic-chemistry.org

Another classical approach is the Friedel-Crafts acylation or alkylation. For example, biphenyl can undergo Friedel-Crafts acylation with benzoyl chloride, followed by reduction of the resulting ketone and subsequent functional group manipulations to yield the desired this compound structure. rsc.orgacs.org These multi-step syntheses, while effective, are foundational to more complex molecular constructions in organic chemistry. solubilityofthings.com

Regioselective and Stereoselective Synthetic Approaches for this compound

Achieving specific regioselectivity—the placement of the benzyl and hydroxyl groups at desired positions on the biphenyl scaffold—is a critical challenge in the synthesis of this compound isomers. numberanalytics.com The Suzuki-Miyaura coupling is inherently advantageous for regiocontrol, as the positions of the substituents are predetermined by the choice of the starting aryl boronic acid and aryl halide. researchgate.netrsc.org This allows for the precise synthesis of specific isomers, such as 2-, 3-, or 4-benzylbiphenylol.

For example, a one-pot synthesis method for (benzyl)biphenyls has been developed that relies on the successive Suzuki-Miyaura coupling of phenylboronic acids with 4-bromobenzyl acetate. researchgate.net The reaction conditions can be tuned so that the first coupling occurs at the C-Br bond and a second coupling occurs at the C-O bond of the acetate, providing a regioselective route to the target molecule. researchgate.net

Stereoselectivity becomes relevant when chiral centers are present in the molecule, which can be introduced, for example, if the benzyl group or the biphenyl rings contain stereogenic centers. numberanalytics.combeilstein-journals.org While this compound itself is not typically chiral, the synthesis of its analogues may require stereoselective methods. beilstein-journals.orgnih.gov For instance, the synthesis of certain biphenyl-based ligands or complex natural products requires strict control over the stereochemistry, often achieved through asymmetric catalysis or the use of chiral auxiliaries. solubilityofthings.combeilstein-journals.org The development of such stereoselective routes is crucial for producing enantiomerically pure compounds. nih.govmdpi.com

Modern and Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemistry, modern synthetic methods focus on reducing environmental impact, minimizing waste, and improving energy efficiency. jocpr.comorganic-chemistry.orgresearchgate.netacs.orgopcw.org These green chemistry principles are increasingly being applied to the synthesis of biphenyl compounds. researchgate.netacs.org

Mechanochemical Synthesis of this compound Precursors

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. nih.govresearchgate.net This technique can be applied to prepare precursors for this compound. For example, palladium-catalyzed oxidative homocoupling of aryl boronic acids can be performed using a solvent-free ball-milling method to produce biphenyl derivatives. rsc.orgresearchgate.net This approach is simple, fast, and avoids the use of ligands. rsc.org Furthermore, a solvent-free mechanochemical ball-milling method has been used to synthesize biphenyl-4-carbonyl-benzoic acid by reacting biphenyl with phthalic anhydride (B1165640) in the presence of AlCl₃. rsc.org Such methods represent a significant step towards more sustainable chemical production by reducing or eliminating the need for hazardous solvents. researchgate.net

Microwave-Assisted Synthesis in this compound Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inorientjchem.org This technology is well-suited for the synthesis of biphenyl derivatives. The Suzuki cross-coupling reaction, a key step in forming the biphenyl core, can be significantly enhanced under microwave irradiation, often in aqueous or green solvents. rasayanjournal.co.in Researchers have successfully synthesized various substituted biphenyls using microwave-assisted Suzuki reactions. rasayanjournal.co.inscilit.com Additionally, other reactions, such as the synthesis of N-biphenyl cinnamamides and subsequent cyclization, have been efficiently carried out using microwave assistance, demonstrating the broad applicability of this technique in biphenyl chemistry. researchgate.netrsc.org

Enzyme-Catalyzed and Biocatalytic Pathways for this compound Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity under mild conditions. nih.govmt.comacademie-sciences.fr Enzymes like laccases and peroxygenases have shown potential in the synthesis and modification of hydroxybiphenyls. mdpi.comnih.gov Laccases, which are multi-copper oxidases, can catalyze the oxidation of phenolic compounds, including hydroxybiphenyls. researchgate.netbibliotekanauki.pl Studies have shown that laccase from fungi like Pycnoporus cinnabarinus can transform chlorinated hydroxybiphenyls, leading to oligomerization and even dehalogenation. nih.gov The oxidation of 4-hydroxybiphenyl (4-HBP) can be significantly enhanced by laccase in the presence of a mediator molecule. researchgate.netnih.gov

Furthermore, chemoenzymatic strategies, which combine enzymatic steps with traditional chemical reactions, are being developed to create efficient and stereoselective synthetic routes. nih.gov For example, a one-pot method combining a Suzuki-Miyaura coupling with an asymmetric biocatalytic reduction has been used to produce chiral diarylmethanol derivatives with high enantiomeric excess. nih.gov These enzymatic and biocatalytic methods hold great promise for the sustainable production of complex this compound derivatives and other functionalized biphenyls. academie-sciences.frrsc.org

Solvent-Free Reaction Conditions in this compound Synthesis

The move toward green chemistry has propelled the development of solvent-free reaction conditions for the synthesis of various organic compounds. zenodo.org This approach mitigates environmental pollution by eliminating the use of volatile organic solvents, often leading to enhanced reaction efficiency, reduced costs, and improved safety. zenodo.org Solvent-free synthesis can be achieved through thermal activation, microwave irradiation, or mechanochemistry, where reactants interact directly in a solid or liquid state. zenodo.orgias.ac.in

In the context of synthesizing this compound, which typically involves the alkylation of a biphenylol with a benzyl derivative, solvent-free methods offer a compelling alternative to traditional solution-based chemistry. The reaction can be conducted by heating the reactants together, potentially with a solid-supported catalyst, or by using microwave assistance to accelerate the process.

Microwave-assisted synthesis, in particular, has been recognized as a green chemistry tool for rapidly generating synthetic targets. nih.gov This technique utilizes the ability of substances to transform electromagnetic energy into heat, leading to clean, fast, and economical reactions. oatext.com For analogous reactions, such as the synthesis of benzanilides or α,β-unsaturated compounds, microwave irradiation under solvent-free conditions has been shown to dramatically reduce reaction times from hours to minutes while providing excellent product yields. oatext.comresearchgate.net For instance, the synthesis of benzanilides using a palladium-doped clay catalyst under microwave irradiation was completed in minutes with yields up to 99%, and the catalyst could be easily recycled. researchgate.net Such findings suggest a strong potential for developing similar efficient and solvent-free protocols for this compound synthesis.

Table 1: Comparison of Conventional vs. Microwave-Assisted Solvent-Free Synthesis for an Analogous Reaction

Method Conditions Reaction Time Yield (%) Reference
Conventional Heating Toluene, 100°C 2 hours Traces researchgate.net

Emerging Synthetic Strategies for this compound Analogues

The development of novel analogues of this compound, which may feature varied substitution patterns or modified core structures, benefits from emerging synthetic strategies that offer enhanced control and efficiency. Key among these are ultrasound-assisted synthesis and flow chemistry.

Ultrasound-Assisted Synthesis (Sonochemistry) Sonochemistry utilizes ultrasonic irradiation (typically 20-100 kHz) to accelerate chemical reactions. mdpi.com This energy input can dramatically reduce reaction times, often from hours to minutes, while improving yields and product purity. nih.gov The synthesis of various heterocyclic compounds, chalcones, and other bioactive molecules has been successfully achieved using this method, which often proceeds under mild conditions. nih.govnih.gov For example, the synthesis of bisphosphonate-betulin conjugates saw a reduction in reaction time from 48 hours to just 2 hours with an improved yield of up to 92% when assisted by ultrasound. rsc.org This technique's ability to enhance reaction rates and efficiency makes it a promising strategy for the rapid generation of a library of this compound analogues.

Flow Chemistry Flow chemistry involves performing reactions in a continuously flowing stream rather than in a batch-type reactor. galchimia.com This methodology provides exceptional control over reaction parameters such as temperature, pressure, and mixing, leading to higher reproducibility, improved safety (especially for hazardous reactions), and easier scalability. galchimia.comunicam.it A chemical reaction is run by pumping fluids with reagents into a mixer, where they react as they flow through the system. galchimia.com This approach is particularly advantageous for synthesizing compound libraries, as conditions can be precisely varied to produce a range of analogues. The development of flow reactors for synthesizing natural product analogues has demonstrated the power of this technique to increase throughput by orders of magnitude compared to batch reactions. bu.edu Applying flow chemistry to the synthesis of this compound analogues could enable efficient optimization and production of novel derivatives with tailored properties.

Table 2: Features of Emerging Synthetic Strategies for Analogues

Strategy Key Principles Advantages for Analogue Synthesis
Ultrasound-Assisted Synthesis Uses high-frequency sound waves to induce cavitation, accelerating chemical reactions. mdpi.com - Drastically reduced reaction times. nih.gov - Improved yields and product purity. nih.gov - Operates under mild conditions.

| Flow Chemistry | Reagents are continuously pumped through a reactor, allowing for precise control over reaction conditions. galchimia.com | - High reproducibility and scalability. unicam.it - Enhanced safety profile. galchimia.com - Efficient for library synthesis and reaction optimization. |

Reaction Mechanisms and Kinetics of Benzylbiphenylol Transformations

Fundamental Mechanistic Investigations of Benzylbiphenylol (B14157908) Reactions

Mechanistic studies provide a foundational understanding of how reactions involving this compound proceed at a molecular level. These investigations utilize various formalisms and models to visualize and analyze the movement of electrons and the energy changes throughout a reaction.

The electron-pushing, or curved-arrow, formalism is a critical tool for depicting the flow of electrons as bonds are broken and formed during a reaction. This symbolic language allows chemists to trace the movement of electron pairs from an electron-rich source to an electron-deficient sink. In the context of this compound, this formalism can illustrate reactions such as deprotonation of the phenolic hydroxyl group or substitution at the benzylic carbon. For instance, in a basic medium, a base (B:) would abstract the acidic proton from the hydroxyl group. The curved arrows would show the lone pair of the base forming a bond with the hydrogen, and the O-H bond electrons moving onto the oxygen atom to form a phenoxide ion.

Reaction coordinate diagrams are graphical representations of the energy of a system as it progresses from reactants to products. lib4ri.ch These diagrams are essential for visualizing the energy profile of a reaction, including the activation energy (Ea), transition states, and any intermediates. rsc.orgnih.gov For a hypothetical transformation of this compound, such as thermal decomposition, the diagram would plot potential energy against the reaction coordinate. The peaks on this diagram represent high-energy, unstable transition states, while any valleys represent semi-stable intermediates. lib4ri.ch For a multi-step reaction, the step with the highest energy barrier is the rate-determining step. rsc.org While specific energy values for this compound reactions are not available, a conceptual diagram illustrates how the stability of potential intermediates, such as a benzyl-type or phenoxy-type radical, would be represented as valleys on the reaction pathway.

Radical reactions are crucial in processes like pyrolysis and oxidation. libretexts.org Radical association is a step where two radical species combine to form a single, non-radical product. If this compound undergoes homolytic cleavage (e.g., at high temperatures), it can form radical intermediates. For example, cleavage of the C-C bond between the benzyl (B1604629) group and the biphenyl (B1667301) moiety would yield a benzyl radical and a biphenylol radical. These intermediates could then associate with other radicals present in the system. The study of benzyl and phenyl radical association reactions shows they can lead to larger, more complex structures, including precursors to polycyclic aromatic hydrocarbons (PAHs). nih.gov The formation of such radical intermediates is a key aspect of the thermal decomposition mechanisms of aromatic compounds. rsc.org

Hydrogen-atom abstraction (HAT) is a common radical reaction where a free radical removes a hydrogen atom from another molecule, creating a new radical. wikipedia.org this compound has several sites susceptible to H-abstraction. The most likely targets are the phenolic hydrogen on the hydroxyl group and the two benzylic hydrogens on the methylene (B1212753) (-CH2-) bridge.

Phenolic H-Abstraction: Abstraction of the phenolic hydrogen by a radical (X•) would yield a stable phenoxy-type radical. The stability of this radical is enhanced by the delocalization of the unpaired electron across the aromatic ring system.

Benzylic H-Abstraction: Abstraction of a benzylic hydrogen would form a benzyl-type radical. This radical is also highly stabilized by resonance, with the unpaired electron delocalized over the adjacent phenyl ring.

Kinetic studies on analogous compounds, such as benzylamides and tertiary amines, show that the rate of H-abstraction is influenced by stereoelectronic effects and the stability of the resulting radical. nih.govnih.gov The competition between these abstraction pathways would depend on the abstracting radical and the reaction conditions.

Computational Chemistry and Theoretical Studies of Benzylbiphenylol

Quantum Chemical Calculations for Benzylbiphenylol (B14157908) Systems

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in understanding the fundamental properties of molecular systems. nih.govarxiv.org These calculations can predict molecular structures, reaction pathways, and various spectroscopic parameters, providing a detailed picture of a molecule's behavior. rsc.org

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has become a popular and versatile computational method in chemistry and materials science for investigating the electronic structure of many-body systems, including molecules like this compound. wikipedia.orgukm.my DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. wikipedia.orgnih.gov

DFT can be employed to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. Furthermore, DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical stability and reactivity. derpharmachemica.com A larger gap suggests higher stability. derpharmachemica.com

Another significant application of DFT is the calculation of the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution within a molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). orientjchem.org This information is invaluable for understanding intermolecular interactions and predicting reactive sites.

Table 1: Illustrative DFT-Calculated Properties for a Hypothetical this compound System

PropertyCalculated ValueSignificance
Total Energy-X HartreeIndicates the overall stability of the molecule.
HOMO Energy-Y eVRelates to the electron-donating ability.
LUMO Energy-Z eVRelates to the electron-accepting ability.
HOMO-LUMO Gap(Y-Z) eVCorrelates with chemical reactivity and stability. derpharmachemica.com
Dipole MomentD DebyeMeasures the overall polarity of the molecule.

Note: The values in this table are hypothetical and serve as an example of the types of data generated from DFT calculations.

Ab Initio Methods in this compound Conformational Analysis

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. ukm.mynumberanalytics.com These methods, such as Hartree-Fock and Møller-Plesset perturbation theory (MP2), are known for their high accuracy, although they are computationally more demanding than DFT. numberanalytics.comufrrj.br

Conformational analysis is a key area where ab initio methods are applied. ufrrj.br For a flexible molecule like this compound, which has multiple rotatable bonds, numerous conformations (spatial arrangements of atoms) are possible. Ab initio calculations can be used to determine the relative energies of these different conformers, identifying the most stable (lowest energy) structures. nih.govrsc.org This is crucial for understanding the molecule's behavior in different environments. nih.gov

The process often involves scanning the potential energy surface by systematically changing the dihedral angles of the molecule and calculating the energy at each point. ufrrj.br This allows for the construction of a conformational energy map, which reveals the energy barriers between different conformers. ufrrj.br

Molecular Dynamics Simulations for this compound Systems

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for the atoms in the molecule. numberanalytics.comnih.gov This computational technique allows researchers to observe the time-dependent behavior, conformational changes, and intermolecular interactions of this compound over a specific period. researchgate.net

MD simulations are particularly useful for studying how this compound interacts with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net By simulating the system at a given temperature and pressure, one can observe how the molecule moves, flexes, and adapts its conformation. researchgate.net This is especially important for understanding processes like ligand binding, where the flexibility of both the ligand and the receptor plays a critical role. nih.gov

The results of an MD simulation are a trajectory, which is a series of snapshots of the system's atomic coordinates over time. mdpi.com Analysis of this trajectory can provide information on:

Conformational Flexibility: Identifying the range of conformations accessible to the molecule at a given temperature.

Interaction Patterns: Observing the formation and breaking of hydrogen bonds and other non-covalent interactions.

Solvation Effects: Understanding how solvent molecules arrange themselves around the solute and influence its behavior.

Theoretical Spectroscopy of this compound and its Derivatives

Theoretical spectroscopy involves the use of computational methods to predict and interpret the spectroscopic properties of molecules. lubergroup.chuni-potsdam.de This is a powerful approach for assigning experimental spectra and gaining a deeper understanding of the underlying electronic and vibrational transitions. uni-potsdam.de

Prediction of Spectroscopic Signatures of this compound

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra (UV-Vis) of molecules. plos.orgnih.gov By calculating the energies of the electronic transitions from the ground state to various excited states, it is possible to predict the wavelengths at which the molecule will absorb light. plos.org These calculations also provide information about the nature of these transitions, such as whether they are π-π* or n-π* transitions.

Similarly, vibrational spectra, such as Infrared (IR) and Raman spectra, can be predicted by calculating the vibrational frequencies of the molecule. orientjchem.org DFT calculations can determine the frequencies and intensities of the vibrational modes, which correspond to the stretching, bending, and twisting of the chemical bonds. orientjchem.org

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Wavelength/FrequencyAssignment (Nature of Transition)
UV-Vis~260 nmπ-π* transition in the biphenyl (B1667301) ring
UV-Vis~280 nmπ-π* transition in the benzyl (B1604629) ring
IR~3400 cm⁻¹O-H stretching vibration
IR~3030 cm⁻¹Aromatic C-H stretching vibrations
IR~1600 cm⁻¹Aromatic C=C stretching vibrations

Note: These are illustrative values and the actual spectra would show a more complex pattern of absorptions.

Correlation of Theoretical and Experimental Spectroscopic Data for this compound

A key aspect of theoretical spectroscopy is the comparison and correlation of calculated spectra with experimentally measured spectra. derpharmachemica.com A good agreement between the theoretical and experimental data provides confidence in the accuracy of the computational model and the assignment of the spectral features. derpharmachemica.comorientjchem.org

Discrepancies between theoretical and experimental spectra can also be informative. diva-portal.org For instance, differences in vibrational frequencies could indicate the presence of intermolecular interactions, such as hydrogen bonding, in the experimental sample that were not accounted for in the gas-phase theoretical calculation. derpharmachemica.com By refining the computational model to include such effects, a better match with experimental data can be achieved, leading to a more accurate understanding of the molecule's behavior in its specific environment. The process of comparing theoretical and experimental data is often iterative, with each providing feedback to refine the other. diva-portal.org

Reactivity Descriptors and Electronic Structure of this compound

Computational chemistry utilizes reactivity descriptors derived from Density Functional Theory (DFT) to quantify and predict the chemical behavior of molecules. researchgate.netscielo.org.mx These descriptors, along with electronic structure analysis, offer a foundational understanding of a molecule's stability, reactivity, and the nature of its chemical bonds at an atomic level. numberanalytics.comrsc.orgnih.gov By calculating properties like molecular orbital energies, charge distribution, and various reactivity indices, a detailed portrait of this compound's chemical character can be constructed.

Chemical Potential and Hardness in this compound Reactivity

Within the framework of conceptual DFT, the chemical potential (μ) and chemical hardness (η) are powerful global descriptors of reactivity. researchgate.net The chemical potential measures the tendency of electrons to escape from a system; a higher chemical potential indicates a better electron donor. asrjetsjournal.org It is formally defined as the negative of electronegativity (χ). scispace.com Chemical hardness (η) represents the resistance of a molecule to a change in its electron distribution. scispace.comuchile.cl Molecules with a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are considered "hard," implying lower reactivity, while "soft" molecules have a small energy gap and are more reactive. scispace.com

These parameters are calculated using the energies of the HOMO and LUMO, which correspond to the ionization potential (I) and electron affinity (A), respectively. samipubco.com

Chemical Potential (μ) ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η) ≈ (ELUMO - EHOMO)

While specific DFT calculations for this compound are not available in the referenced literature, a hypothetical analysis of this compound derivatives would yield data similar to that shown in the illustrative table below. Such a table would allow for the comparison of reactivity among different substituted forms of the molecule.

Hypothetical Reactivity Descriptors for this compound Derivatives This table is for illustrative purposes only and does not represent experimental or calculated data.

Compound EHOMO (eV) ELUMO (eV) Chemical Potential (μ) (eV) Chemical Hardness (η) (eV)
This compound -6.2 -1.1 -3.65 5.1
Nitro-Benzylbiphenylol -6.8 -2.0 -4.40 4.8

In this hypothetical scenario, the amino-substituted derivative would be the most reactive (highest μ, lowest η), while the parent this compound would be the least reactive (lowest μ, highest η).

Electrophilicity and Fukui Functions in this compound Derivatization

The global electrophilicity index (ω), defined as ω = μ²/2η, measures the ability of a molecule to accept electrons. samipubco.com It is a crucial descriptor for predicting how a molecule will behave as an electrophile. samipubco.comresearchgate.net

For nucleophilic attack (f+) : Identifies the most favorable sites for an attack by a nucleophile (where an electron is added).

For electrophilic attack (f-) : Identifies the most favorable sites for an attack by an electrophile (where an electron is removed). nih.gov

A computational study on this compound would involve calculating these condensed Fukui functions for each atom. The resulting data would predict the most probable sites for chemical modification, such as substitution on the aromatic rings.

Illustrative Condensed Fukui Functions for Key Atoms in this compound This table is for illustrative purposes only and does not represent calculated data.

Atom Site f+ (Nucleophilic Attack) f- (Electrophilic Attack)
O1 Hydroxyl Oxygen 0.150 0.025
C4' para-position to OH 0.085 0.120
C2' ortho-position to OH 0.075 0.110

Based on this hypothetical data, the hydroxyl oxygen would be the most likely site for nucleophilic attack, while the carbon atom at the para position relative to the hydroxyl group would be the most susceptible to electrophilic attack.

Molecular Electrostatic Potential (MESP) Analysis of this compound

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting chemical reactivity. nih.govuni-muenchen.de It provides a visual representation of the charge distribution on the molecule's surface. MESP maps are color-coded to indicate different potential values:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. nih.gov

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. nih.gov

Green : Regions of neutral or near-zero potential. nih.gov

For this compound, an MESP analysis would likely show a significant negative potential (red) around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. nih.govnih.gov The π-electron clouds of the biphenyl and benzyl rings would also exhibit negative potential. Conversely, a region of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group. uni-muenchen.de This visual information helps to rationalize the molecule's interaction with other reagents, such as in hydrogen bonding or electrophilic aromatic substitution reactions. researchgate.netmdpi.com

Computational Modeling for this compound Reaction Pathways

Computational modeling allows for the detailed investigation of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. europa.eunih.gov By mapping the potential energy surface (PES) of a reaction, researchers can identify the minimum energy path from reactants to products. smu.edu This process involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. smu.educecam.org

For this compound, computational modeling could be applied to:

Elucidate Synthesis Mechanisms : To understand the step-by-step process of its formation, identifying key intermediates and the energy barriers associated with each step.

Predict Derivatization Reactions : To model the course of reactions like nitration, halogenation, or alkylation, predicting regioselectivity and reaction kinetics. cecam.org

Investigate Metabolic Pathways : To simulate how this compound might be metabolized by biological systems, identifying potential metabolites and the enzymes involved.

These computational experiments provide a powerful framework for generating and testing hypotheses about chemical reactivity and can significantly accelerate the design and discovery of new molecules and reaction pathways. embl.orgirbm.comnih.gov However, specific studies detailing the computational modeling of reaction pathways for this compound were not identified in the provided search results.

Advanced Analytical Characterization Techniques for Benzylbiphenylol Research

Chromatographic Methods in Benzylbiphenylol (B14157908) Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For this compound, both high-performance liquid chromatography and gas chromatography are pivotal techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally sensitive compounds like this compound. nih.govscielo.br The methodology involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The separation is based on the differential interactions of the analyte with the stationary and mobile phases. nih.gov

For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scielo.brhelixchrom.com The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. Due to its aromatic rings, this compound exhibits significant hydrophobicity, leading to its retention on the column. The composition of the mobile phase can be adjusted (gradient elution) to control the retention time and achieve optimal separation from other components in the sample matrix. bezmialemscience.org Detection is commonly achieved using a UV detector, as the aromatic structure of this compound absorbs ultraviolet light at specific wavelengths. scielo.br

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Value
Column C18 (e.g., 4.6 x 150 mm, 2.6 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. epa.govyoutube.com The sample is vaporized and injected into the head of a chromatographic column. Elution occurs by the flow of an inert gaseous mobile phase. The choice of column is critical, with non-polar columns like those with a 5% phenyl/95% methylpolysiloxane stationary phase being suitable for separating aromatic compounds. researchgate.net

While this compound itself has a relatively high boiling point, it can be analyzed by GC, particularly if derivatized to increase its volatility and thermal stability. epa.gov For instance, the hydroxyl group can be derivatized to form a more volatile ether or ester. The retention time of this compound in the GC column is influenced by its volatility and its interaction with the stationary phase. youtube.com A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like this compound. epa.gov

Table 2: Representative GC Conditions for this compound Analysis

Parameter Value
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program Start at 150°C, ramp to 300°C
Detector Flame Ionization Detector (FID)
Injection Mode Splitless

Hyphenated techniques, which couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are invaluable for the structural elucidation of this compound. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines a gas chromatograph with a mass spectrometer. researchgate.net As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for confident identification by comparing the fragmentation pattern to spectral libraries. core.ac.uk GC-MS is a highly accurate tool for analyzing volatile organic samples. researchgate.net

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique that couples HPLC with tandem mass spectrometry. nih.govnih.gov This method is particularly useful for analyzing complex mixtures. humanjournals.com After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In tandem MS, a precursor ion corresponding to the molecule of interest is selected, fragmented, and the resulting product ions are detected. nih.gov This process provides detailed structural information and allows for highly selective quantification. nih.gov

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) combines the separation capabilities of liquid chromatography with a hybrid mass analyzer consisting of a quadrupole and a time-of-flight (TOF) mass analyzer. lcms.cz This technique provides high-resolution and accurate mass measurements of both precursor and product ions, which is crucial for determining the elemental composition of this compound and its fragments, thereby aiding in its unambiguous identification, especially when reference standards are not available. researchgate.netchromatographyonline.comresearchgate.net

Spectroscopic Techniques for this compound Structural and Electronic Characterization

Spectroscopic techniques are essential for probing the molecular structure and electronic properties of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools in this regard.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. academicjournals.orgembopress.org It provides information about the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry can determine its molecular formula with high accuracy. nih.gov Furthermore, by inducing fragmentation of the ionized molecule, a characteristic fragmentation pattern is produced, which can be used to deduce structural features of the molecule. academicjournals.org MS is a highly sensitive technique, capable of analyzing low-level analytes in complex matrices. nih.gov

Table 3: Expected Mass Spectrometric Data for this compound (C19H16O)

Ion Calculated m/z
[M+H]+ 261.1274
[M+Na]+ 283.1093
[M-H]- 259.1128

Note: The table presents theoretical exact masses for different ions of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. hhu.decore.ac.uk It provides information on the chemical environment of individual atoms (specifically, the nuclei of atoms like ¹H and ¹³C). core.ac.uk

For this compound, ¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environment, and their proximity to each other through spin-spin coupling. The chemical shifts (δ) of the aromatic protons would provide information about the substitution pattern on the biphenyl (B1667301) and benzyl (B1604629) rings.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.gov Each unique carbon atom in this compound would give a distinct signal, and the chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, ultimately allowing for the complete and unambiguous assignment of the structure of this compound. core.ac.ukencyclopedia.pub

Table 4: List of Compounds

Compound Name
This compound
Acetonitrile
Methanol
Formic Acid
Helium

Structure Reactivity Relationships in Benzylbiphenylol Chemistry

Principles of Structure-Reactivity Correlations Applied to Benzylbiphenylol (B14157908)

The fundamental principle underlying structure-reactivity correlations is that the chemical reactivity of a molecule is determined by its electronic and steric properties. For this compound, these correlations can be understood by considering the interplay of several factors:

Inductive Effects: These are electronic effects transmitted through sigma bonds. The electronegativity of atoms and functional groups can lead to electron donation or withdrawal, influencing the electron density at the reaction center.

Resonance (Mesomeric) Effects: These involve the delocalization of pi electrons across a conjugated system. In this compound, both the biphenyl (B1667301) and benzyl (B1604629) aromatic rings can participate in resonance, stabilizing charged intermediates and influencing the regioselectivity of reactions. viu.ca

Steric Effects: The spatial arrangement of atoms and groups can hinder or facilitate the approach of a reactant to the reaction site. The bulky nature of the benzyl and biphenyl groups can play a significant role in directing the outcome of reactions. cdnsciencepub.com

Linear Free-Energy Relationships (LFERs): These relationships quantitatively correlate changes in reaction rates or equilibrium constants with changes in the structure of the reactants. The Hammett equation is a prime example of an LFER that can be applied to understand substituent effects in aromatic systems like this compound. viu.ca

By systematically studying how modifications to the this compound structure affect these factors, it is possible to establish correlations that predict reactivity. For instance, the introduction of an electron-donating group on one of the aromatic rings would be expected to increase the electron density of the pi system, potentially accelerating electrophilic aromatic substitution reactions. Conversely, an electron-withdrawing group would be expected to have the opposite effect.

Quantitative Structure-Reactivity Relationships (QSRRs) for this compound Systems

Quantitative Structure-Reactivity Relationships (QSRRs) are mathematical models that aim to predict the reactivity of a chemical compound based on its molecular descriptors. researchgate.netoup.com These descriptors can be derived from the compound's structure and can include parameters related to its electronic properties, size, and shape.

Predictive QSRR models for this compound reactivity can be developed by establishing a statistical relationship between a set of molecular descriptors and an experimentally determined measure of reactivity, such as a reaction rate constant. While specific QSRR models for this compound are not extensively documented in publicly available literature, the principles for their development are well-established.

A hypothetical QSRR model for the reactivity of a series of substituted benzylbiphenylols could take the following form:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃logP

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett substituent constant, representing the electronic effect of a substituent.

Eₛ is the Taft steric parameter, quantifying the steric effect of a substituent.

logP is the logarithm of the partition coefficient, representing the hydrophobicity of the molecule.

c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis of experimental data.

Such models, once validated, can be powerful tools for predicting the reactivity of novel this compound derivatives without the need for extensive experimental work. optibrium.comnih.gov

Interactive Data Table: Hypothetical Molecular Descriptors for QSRR Modeling of Substituted Benzylbiphenylols

Substituent (on Benzyl Ring)Hammett Constant (σ)Taft Steric Parameter (Eₛ)logPPredicted log(k)
-H0.000.004.50-2.00
-CH₃-0.17-1.244.95-2.25
-Cl0.23-0.975.05-1.80
-NO₂0.78-2.524.40-1.20

Note: The Predicted log(k) values are for illustrative purposes and are based on a hypothetical QSRR equation. Actual values would depend on the specific reaction being modeled.

Modern approaches to reactivity prediction are increasingly data-driven, leveraging machine learning and computational chemistry. chemrxiv.orgnqcc.ac.ukresearchgate.net For a complex molecule like this compound, these methods can capture subtle electronic and steric effects that are not easily described by simple descriptors.

Data-driven workflows for predicting this compound reactivity could involve:

Database Curation: Assembling a dataset of known this compound derivatives and their experimentally measured reactivities.

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each compound in the dataset. These can include quantum mechanical descriptors that provide a more detailed picture of the molecule's electronic structure.

Model Training: Employing machine learning algorithms, such as multiple linear regression, partial least squares, or artificial neural networks, to build a predictive model that correlates the descriptors with reactivity. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.

These data-driven models have the potential to significantly accelerate the discovery of new this compound derivatives with desired reactivity profiles. nqcc.ac.uk

Electronic and Steric Effects on this compound Reactivity

The reactivity of the this compound molecule is profoundly influenced by the electronic and steric effects of its constituent parts and any additional substituents.

The Hammett equation provides a powerful framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. wikipedia.org It relates the rate or equilibrium constant of a reaction for a substituted aromatic compound to that of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). viu.cautexas.edu

For a reaction involving a substituted this compound, the Hammett equation would be expressed as:

log(kₓ/k₀) = ρσ

Where:

kₓ is the rate constant for the substituted this compound.

k₀ is the rate constant for the unsubstituted this compound.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org

σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. The magnitude of ρ reflects the extent of charge development in the transition state. wikipedia.org While specific Hammett studies on this compound are not widely reported, the principles can be applied to predict how substituents on either the benzyl or biphenyl rings would influence its reactivity in various reactions. cdnsciencepub.comresearchgate.net

Interactive Data Table: Hammett Substituent Constants and Their Expected Effect on an Electrophilic Aromatic Substitution on the Biphenyl Ring of this compound (Hypothetical ρ = -2.5)

Substituent (para- on Benzyl Ring)σₚPredicted log(kₓ/k₀)Expected Reactivity Change
-OCH₃-0.270.675Increase
-CH₃-0.170.425Increase
-H0.000.000Baseline
-Cl0.23-0.575Decrease
-CN0.66-1.650Decrease
-NO₂0.78-1.950Decrease

The relative positions of the benzyl and hydroxyl groups on the biphenyl scaffold, as well as the positions of any other substituents, can have a dramatic impact on the chemical reactivity of this compound. This is due to the interplay of electronic and steric effects, which are highly dependent on the specific isomeric form. nih.govnih.gov

For example, consider the difference in reactivity between an ortho-benzylbiphenylol and a para-benzylbiphenylol in an electrophilic aromatic substitution reaction. The benzyl group is generally considered a weak activating group and an ortho, para-director. chemistrysteps.commasterorganicchemistry.com The hydroxyl group is a strong activating group and also an ortho, para-director. The combined directing effects of these two groups will determine the most likely sites for substitution.

In an ortho-benzylbiphenylol, the steric hindrance from the adjacent bulky benzyl group may disfavor substitution at the positions closest to it. cdnsciencepub.comyoutube.com In contrast, a para-benzylbiphenylol would have different positions activated by the hydroxyl and benzyl groups, leading to a different distribution of products.

Applications of Benzylbiphenylol in Polymer Chemistry Research

Benzylbiphenylol (B14157908) as a Monomer or Building Block in Polymer Synthesis

While no specific polymers synthesized directly from this compound have been identified in the surveyed literature, the general principles of polymer chemistry allow for speculation on how it could be theoretically incorporated.

Integration of this compound into Polymer Chains

The integration of a monomer like this compound into a polymer chain would necessitate the presence of reactive functional groups on the molecule that can participate in polymerization reactions. For example, if this compound were modified to contain vinyl, acrylate, or other polymerizable groups, it could be incorporated into a polymer backbone through various polymerization techniques. The bulky and rigid nature of the biphenyl (B1667301) and benzyl (B1604629) groups would be expected to influence the resulting polymer's properties, such as its thermal stability and mechanical strength.

Functional Polymers Incorporating this compound Moieties

The incorporation of this compound moieties into a polymer could lead to the development of functional polymers with specific properties. The aromatic rings of the biphenyl and benzyl groups could enhance the polymer's refractive index, making it potentially useful in optical applications. Furthermore, the hydrophobicity of the this compound unit could be exploited in the design of polymers for coatings or membranes that require water resistance.

Role of this compound in Designing Advanced Polymeric Materials

The unique structure of this compound suggests it could be a valuable component in the design of advanced polymeric materials, although specific examples are not currently documented.

Development of New Polymer Structures with this compound

The rigid and sterically hindering nature of the this compound unit could be leveraged to create polymers with specific architectures. For example, its incorporation could disrupt chain packing, leading to amorphous polymers with higher glass transition temperatures. The specific stereochemistry of this compound could also be used to control the tacticity of the resulting polymer chain, influencing its macroscopic properties.

This compound in Dynamic and Self-Healing Polymeric Systems

Currently, there is no direct evidence in the scientific literature linking this compound to dynamic or self-healing polymeric systems. The development of self-healing polymers often relies on the incorporation of dynamic covalent bonds or non-covalent interactions that can be reversibly broken and reformed. To be utilized in such systems, this compound would need to be functionalized with groups capable of participating in these reversible reactions.

Polymer Functionalization Methods Utilizing this compound

Polymer functionalization involves modifying a pre-existing polymer to introduce new properties. While methods exist for grafting molecules onto polymer backbones, no specific procedures utilizing this compound for this purpose have been found. In theory, if this compound were equipped with a reactive group, it could be attached to a polymer chain to impart the properties associated with its bulky, aromatic structure.

Theoretical and Computational Studies in this compound-Polymer Systems

Theoretical and computational studies are powerful tools for understanding the interactions and behavior of small molecules within polymer matrices at an atomic and molecular level. Such in silico approaches can provide valuable insights into the miscibility, conformational changes, and energetic interactions that are often difficult to probe experimentally. However, a thorough review of the scientific literature reveals a notable absence of specific theoretical and computational studies focused on this compound within polymer systems.

While direct research on this compound-polymer systems is not available, the established methodologies in computational polymer chemistry can be described to illustrate how such investigations would be conducted. These studies typically employ a range of techniques from quantum mechanics to classical molecular dynamics to predict and analyze the properties of the composite material.

Molecular dynamics (MD) simulations, for instance, are a primary tool for investigating the dynamics and thermodynamics of polymer systems. In a hypothetical study of this compound in a polymer matrix, MD simulations could be used to model the diffusion of this compound within the polymer, the effect of its presence on the polymer's glass transition temperature, and the specific intermolecular interactions that govern its dispersion. Both all-atom and coarse-grained MD simulations can be employed, with the former providing detailed interaction information and the latter allowing for the study of larger systems over longer timescales.

Quantum chemical calculations, such as Density Functional Theory (DFT), would be invaluable for elucidating the electronic structure and reactivity of this compound. These calculations can determine optimized geometries, electronic properties, and interaction energies between this compound and polymer fragments with high accuracy. This information is crucial for parameterizing the force fields used in classical MD simulations and for understanding the nature of the chemical bonding and non-bonded interactions.

The following tables provide a hypothetical framework for the types of data that would be generated in such computational studies, based on standard practices in the field.

Table 1: Hypothetical Interaction Energy Components between this compound and a Polymer Monomer Unit Calculated via DFT

Interaction TypeEnergy (kJ/mol)
Van der Waals-
Electrostatic-
Hydrogen Bonding-
Total Interaction Energy -
Note: The values in this table are placeholders and would be determined by quantum chemical calculations.

Table 2: Hypothetical Simulation Parameters for a Molecular Dynamics Study of a this compound-Polymer System

ParameterValue
Force Field-
Temperature (K)-
Pressure (atm)-
Simulation Time (ns)-
Ensemble-
Note: The specific values for these parameters would be chosen based on the polymer system and the properties being investigated.

By applying these computational techniques, researchers could predict the compatibility of this compound with various polymers, understand its influence on the material's mechanical and thermal properties, and guide the rational design of new polymer composites. The insights gained from such theoretical studies would be instrumental in exploring the potential applications of this compound in polymer chemistry.

Environmental Transformation Pathways of Benzylbiphenylol

Degradation and Fate of Benzylbiphenylol (B14157908) in Environmental Compartments

The environmental persistence and degradation of this compound are influenced by its chemical structure, which includes both a biphenyl (B1667301) backbone and a benzyl (B1604629) group. These features determine its partitioning in different environmental compartments, such as water, soil, and air, and its susceptibility to various degradation processes.

Biologically Mediated Reactions of this compound

Biologically mediated reactions, or biodegradation, are crucial for the environmental breakdown of many organic compounds. Microorganisms, such as bacteria and fungi, possess diverse enzymatic systems capable of transforming complex organic molecules. The biodegradation of biphenyl and its derivatives has been extensively studied. The initial step in the aerobic bacterial degradation of biphenyl typically involves the action of a biphenyl dioxygenase, which introduces two hydroxyl groups onto one of the aromatic rings. This is followed by ring cleavage and further metabolism through the biphenyl upper and lower pathways, ultimately leading to mineralization (conversion to carbon dioxide and water).

Given its structure, this compound is a potential substrate for microorganisms capable of degrading biphenyls and other aromatic hydrocarbons. The presence of the benzyl and hydroxyl groups may influence the rate and pathway of microbial attack. Some microorganisms are known to degrade benzylated compounds by first oxidizing the benzyl group. It is plausible that the biodegradation of this compound could proceed through initial attack on either the biphenyl rings or the benzyl substituent.

Mechanisms of this compound Environmental Transformation

The mechanisms of this compound's environmental transformation are likely to be multifaceted, involving a combination of abiotic and biotic processes.

Photochemical Transformation Mechanisms: The photochemical transformation of aromatic compounds often proceeds through the formation of excited states and radical intermediates. For this compound, absorption of UV light could lead to the formation of a triplet excited state. This excited molecule can then react with molecular oxygen to produce singlet oxygen or undergo electron transfer reactions, initiating a cascade of oxidative degradation. The cleavage of the bond between the benzyl group and the biphenyl moiety is also a potential photochemical pathway.

Microbial Degradation Mechanisms: The microbial degradation of biphenyls is well-characterized and typically involves a series of enzymatic reactions. The key enzymes in the aerobic pathway are biphenyl dioxygenase, dihydrodiol dehydrogenase, and 2,3-dihydroxybiphenyl 1,2-dioxygenase. These enzymes work in concert to open the aromatic rings. The specific enzymes involved in the degradation of this compound would need to be identified, but it is expected that similar enzymatic machinery would be employed by degrading microorganisms. The initial attack could be on either of the biphenyl rings or the benzyl group, leading to different sets of initial transformation products.

Potential Transformation Products: Based on the degradation pathways of related compounds, several potential transformation products of this compound can be hypothesized.

Transformation PathwayPotential Transformation Products
Photochemical Oxidation Hydroxylated Benzylbiphenylols, Benzyl-benzoquinones, Phenylphenols, Benzoic acid
Microbial Degradation Dihydroxylated Benzylbiphenyls, Ring-cleavage products (e.g., muconic acid derivatives), Phenylphenol, Benzoic acid

Methodologies for Studying this compound Environmental Pathways

A variety of analytical and experimental methodologies are employed to study the environmental transformation of organic compounds like this compound.

Laboratory Degradation Studies: Controlled laboratory experiments are essential for elucidating degradation pathways and rates. These studies often involve incubating this compound in various environmental matrices (e.g., water, soil, sediment) under controlled conditions of light, temperature, and microbial activity.

Study TypeMethodology
Photodegradation Studies Irradiation of this compound solutions with simulated or natural sunlight. Analysis of the parent compound and transformation products over time.
Biodegradation Studies Incubation of this compound with pure or mixed microbial cultures, or in environmental samples (soil, water). Monitoring of this compound disappearance and the formation of metabolites.
Hydrolysis Studies Incubation of this compound in aqueous solutions at different pH values to assess its stability towards hydrolysis.

Analytical Techniques: High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is a primary tool for quantifying the parent compound and identifying its transformation products. Gas chromatography-mass spectrometry (GC-MS) is also widely used, often after derivatization of polar metabolites. Nuclear magnetic resonance (NMR) spectroscopy can be employed to elucidate the structure of unknown transformation products.

Field Studies: Monitoring the concentration of this compound and its potential degradation products in contaminated environments can provide valuable information on its real-world fate and persistence.

Q & A

Q. What are the optimal synthetic routes for Benzylbiphenylol, and how can its purity be validated?

this compound synthesis typically involves Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation. For purity validation, use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Cross-reference spectral data (e.g., NMR, IR, and mass spectrometry) with databases like NIST Chemistry WebBook to confirm structural integrity . Include internal standards (e.g., deuterated analogs) during analysis to minimize experimental drift .

Q. How should researchers design experiments to assess this compound’s stability under varying conditions?

Conduct accelerated stability studies by exposing the compound to stressors:

  • Thermal degradation : Incubate at 40°C, 60°C, and 80°C for 72 hours.
  • Photolytic stability : Use UV-Vis light (300–400 nm) for 48 hours.
  • Hydrolytic conditions : Test in buffers (pH 3, 7, 9) at 37°C. Quantify degradation products via LC-MS and compare against control samples. Report deviations ≥5% as significant .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Airtight containers in desiccators at 4°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

  • Meta-analysis : Systematically review literature using databases like PubMed, focusing on assay conditions (e.g., cell lines, concentrations). For example, discrepancies in cytotoxicity may arise from differences in cell permeability (e.g., HeLa vs. HEK293 cells) or solvent carriers (DMSO vs. ethanol) .
  • Dose-response validation : Replicate studies with standardized protocols (e.g., ISO 10993-5 for in vitro toxicity) and apply statistical tools like ANOVA with post-hoc Tukey tests to identify outliers .

Q. What advanced techniques are recommended for studying this compound’s mechanism of action in enzymatic systems?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target enzymes (e.g., cytochrome P450 isoforms).
  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions using software like GROMACS, validated by cryo-EM or X-ray crystallography data.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How can researchers address challenges in detecting this compound metabolites in complex matrices?

  • Sample preparation : Use Solid-Phase Extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate metabolites from biological fluids.
  • Analytical instrumentation : Employ UPLC-QTOF-MS/MS with electrospray ionization (ESI) in positive/negative modes.
  • Data processing : Apply untargeted metabolomics workflows (e.g., XCMS Online) to annotate unknown peaks against spectral libraries (e.g., METLIN) .

Methodological Guidance for Data Interpretation

Q. What strategies mitigate bias in interpreting this compound’s environmental impact studies?

  • Blinded analysis : Assign coding to samples to prevent observer bias.
  • Positive/Negative controls : Include BPA or biphenyl analogs for comparative toxicity assessment.
  • Reproducibility checks : Collaborate with independent labs to validate ecotoxicity data (e.g., Daphnia magna LC50 tests) .

Q. How should interdisciplinary teams collaborate to explore this compound’s material science applications?

  • Role allocation : Chemists focus on synthesis, biologists on bioactivity, and engineers on scalability.
  • Data integration : Use platforms like LabArchives to share spectral data, assay results, and computational models.
  • Ethical review : Adhere to institutional guidelines for environmental risk assessments (e.g., REACH compliance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.